4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride

Medicinal chemistry Structure-based drug design Pharmacophore modeling

Researchers requiring a regiospecifically pure 3-carboxamide biphenyl scaffold for PKMYT1 or factor D inhibitor programs often face supply inconsistency and isomer contamination. This compound directly resolves that pain point. - Provides the validated 3-carboxamide pharmacophore essential for target engagement (ref. PKMYT1 IC50 16.5 nM) - Free aminomethyl and carboxamide handles enable orthogonal library synthesis - Hydrochloride salt ensures DMSO/aqueous solubility for DEL and FBDD workflows Supplied with full QC documentation (NMR, HPLC) for regulatory-compliant procurement.

Molecular Formula C14H15ClN2O
Molecular Weight 262.73 g/mol
Cat. No. B12076655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride
Molecular FormulaC14H15ClN2O
Molecular Weight262.73 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)N)C2=CC=C(C=C2)CN.Cl
InChIInChI=1S/C14H14N2O.ClH/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17;/h1-8H,9,15H2,(H2,16,17);1H
InChIKeyOUYUROIOQIXQLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4′-(Aminomethyl)biphenyl-3-carboxamide HCl: Identity & Procurement


4′-(Aminomethyl)-[1,1′-biphenyl]-3-carboxamide hydrochloride (IUPAC: 3-[4-(aminomethyl)phenyl]benzamide hydrochloride; molecular formula C14H15ClN2O; exact mass 262.0873 g/mol) is a biphenyl-based research intermediate bearing a primary aminomethyl group at the 4′ position and a primary carboxamide at the 3 position, supplied as the hydrochloride salt . The compound serves as a versatile synthetic building block in medicinal chemistry and chemical biology, with its 3-carboxamide regiochemistry distinguishing it from the more common 2-carboxamide isomer (CAS 866946-42-1) .

3-Carboxamide regiochemistry (meta) enables specific hydrogen-bond geometry
Hydrochloride salt form supports aqueous solubility for assay workflows
Free primary aminomethyl group allows amide coupling, reductive amination, and sulfonylation

4′-(Aminomethyl)biphenyl-3-carboxamide HCl: Why Analogs Fall Short


The position of the carboxamide group on the biphenyl scaffold fundamentally controls molecular recognition, hydrogen-bonding geometry, and synthetic derivatization potential. The 3-carboxamide regioisomer places the amide moiety meta to the biphenyl linkage, creating a distinct spatial orientation of the hydrogen bond donor/acceptor array (3 HBD, 2 HBA) that differs from the ortho-substituted 2-carboxamide isomer . This regiospecificity is not interchangeable: the 2-carboxamide isomer orients the amide into a sterically constrained pocket, while the N-methyl analog (CAS 1335041-46-7) eliminates the primary amide hydrogen bond donor capacity. In validated biological systems, the 3-carboxamide biphenyl scaffold has been shown to be essential for target engagement, as evidenced by the potent PKMYT1 inhibitor 8ma (IC50 16.5 nM), which relies on the 3-carboxamide motif for binding [1]. Substituting any close analog changes the hydrogen bond pattern and geometry, and can abolish target activity or alter synthetic utility.

2-Carboxamide regioisomer (CAS 866946-42-1): ortho-amide steric clash may disrupt target binding geometry observed with the 3-carboxamide scaffold.
N-Methyl carboxamide analog (CAS 1335041-46-7): eliminates primary amide HBD and blocks amine derivatization, limiting synthetic utility.

4′-(Aminomethyl)biphenyl-3-carboxamide HCl: Head-to-Head Evidence


H-Bond Topology: 3- vs 2-Carboxamide

The target compound (3-carboxamide) presents 3 hydrogen bond donors (HBD) and 2 hydrogen bond acceptors (HBA) with the carboxamide NH2 and C=O oriented meta to the inter-ring bond, as per vendor specification . In contrast, the 2-carboxamide regioisomer (CAS 866946-42-1) positions the amide ortho to the biphenyl linkage, creating steric hindrance between the amide and the adjacent phenyl ring . This difference is critical for target binding: in the PKMYT1 inhibitor series, the 3-carboxamide geometry proved essential for potency (compound 8ma IC50 = 16.5 nM), while shifting the carboxamide to alternative positions abolished activity [1].

H-Bond Topology
Class-level
3 HBD, 2 HBA (meta) vs ortho steric clash
Meta-carboxamide geometry essential for PKMYT1 binding mode
Regiochemical shift abolishes activity in kinase assays [1]
Medicinal chemistry Structure-based drug design Pharmacophore modeling

PKMYT1 Inhibition: 3-Carboxamide Scaffold Validation

Although direct IC50 data for 4′-(aminomethyl)-[1,1′-biphenyl]-3-carboxamide hydrochloride itself are not published, its core scaffold (3-carboxamide-biphenyl) is validated through the highly optimized inhibitor 8ma (PKMYT1-IN-3), which achieves a PKMYT1 IC50 of 16.5 nM and exhibits selectivity over the closely related kinase Wee1 [1]. Structure-based drug design confirmed that the 3-carboxamide moiety forms critical hydrogen bonds within the PKMYT1 active site (PDB 8ZUL) [2]. This scaffold is not replaceable by the 2-carboxamide or 4-carboxamide isomers, which would misalign the amide away from the catalytic lysine.

PKMYT1 Scaffold
Reported
IC50 16.5 nM (compound 8ma)
3-Carboxamide scaffold validated in PKMYT1 inhibitor context
2- or 4-carboxamide analogs show loss of binding [1]
Oncology Kinase inhibition Synthetic lethality

Factor D Binding: 3-Carboxamide Scaffold

A closely related 3′-aminomethyl-biphenyl-3-carboxamide derivative, (S)-3′-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-[1,1′-biphenyl]-3-carboxamide, has been co-crystallized with complement factor D (PDB 6FUT; resolution 1.5 Å) and demonstrates a binding affinity of Kd = 20 µM (IC50 = 32 µM) [1]. This compound shares the identical 3-carboxamide-biphenyl-aminomethyl core with the target compound, differing only by the N-tetrahydronaphthalenyl substitution. In contrast, the 2-carboxamide isomer lacks this validated binding mode because the amide position would clash with the Asp189 carboxylate in the S1 pocket, as shown by the displacement of the Asp189-Arg218 salt bridge upon inhibitor binding [2].

Factor D Binding
Reported
Kd 20 µM, IC50 32 µM (related analog)
3-Carboxamide core supports factor D inhibitor design
Co-crystal PDB 6FUT confirms Asp189 engagement
Complement system Innate immunity Serine protease inhibition

Primary Amine Reactivity vs. N-Methyl Analog

The target compound bears a free primary aminomethyl (-CH2NH2) group with a predicted pKa of ~9.5–10.5 (class-level inference for benzylamines), allowing facile derivatization via amide coupling, reductive amination, sulfonamide formation, or urea synthesis. In contrast, 4′-amino-N-methyl-[1,1′-biphenyl]-3-carboxamide (CAS 1335041-46-7) possesses a secondary N-methyl amide that eliminates the primary amide HBD and replaces the reactive amine with a methylated amide nitrogen, blocking further N-functionalization . This distinction is critical for library synthesis: the primary amine of the target compound enables diversification at the 4′ position, whereas the N-methyl analog is a terminal compound with limited synthetic utility.

Derivatization Potential
Class-level
≥5 pathways (amine) vs ≤2 (N-methyl analog)
Primary amine enables broad library diversification
Functional group analysis; N-methyl analog limits synthesis options
Click chemistry Bioconjugation Library synthesis

Salt Form Solubility Advantage

The hydrochloride salt form of the target compound confers enhanced aqueous solubility compared to the free base, which is typically poorly soluble in water (<2 mg/mL). Vendor data for structurally analogous C14H15ClN2O hydrochloride salts show DMSO solubility ≥10–20 mg/mL and measurable aqueous solubility, whereas the free base forms (e.g., C14H14N2O, CAS 1335041-46-7) require organic co-solvents for dissolution . This directly impacts high-throughput screening (HTS) and biophysical assay compatibility, where aqueous solubility at ≥10 µM is a minimum requirement for reliable dose-response measurements.

Salt Solubility
Data to verify
Est. 2–5 fold aqueous solubility improvement over free base
HCl salt form supports HTS and in vitro assay preparation
Class-level inference from benzylamine HCl salts; verify experimentally
Biophysical assays Solubility High-throughput screening

4′-(Aminomethyl)biphenyl-3-carboxamide HCl: Validated Applications


PKMYT1 Inhibitor Lead Optimization

The 3-carboxamide biphenyl scaffold is the validated core for PKMYT1 inhibitors. The target compound can be elaborated at the 4′-aminomethyl position to generate focused libraries, following the SAR established by compound 8ma (IC50 16.5 nM, PDB 8ZUL) [1]. N-acylation or reductive amination of the primary amine enables rapid exploration of the solvent-exposed region while retaining the essential 3-carboxamide hydrogen bond to the PKMYT1 hinge region.

Factor D Inhibitor Synthesis

The target compound serves as a direct precursor for factor D inhibitors. As demonstrated by the co-crystal structure PDB 6FUT (Kd = 20 µM), the 3-carboxamide-biphenyl-aminomethyl core is the minimal pharmacophore for Asp189 engagement in the S1 pocket [2]. N-alkylation or N-acylation of the aminomethyl group can yield potent factor D ligands, enabling structure-activity relationship (SAR) studies for age-related macular degeneration and paroxysmal nocturnal hemoglobinuria programs.

DOS & DEL Library Building Block

The free primary amine and the primary carboxamide provide two orthogonal reactive handles for parallel library synthesis. The aminomethyl group undergoes amide coupling, sulfonylation, or reductive amination, while the 3-carboxamide can be further functionalized or used as a hydrogen bond anchor in fragment-based drug discovery (FBDD). The hydrochloride salt form ensures solubility in DMSO and aqueous buffers, making it directly compatible with DEL chemistry workflows .

Regiochemical Reference Standard

For laboratories synthesizing biphenyl-3-carboxamide derivatives, the target compound provides a defined regioisomer standard. Its exact mass (262.0873 g/mol), InChI Key (OUYUROIOQIXQLP-UHFFFAOYSA-N), and 1H NMR spectrum allow unambiguous differentiation from the 2-carboxamide (CAS 866946-42-1) and 4-carboxamide isomers . This is essential for QC release testing and regulatory documentation in pharmaceutical intermediate supply chains.

Application
Selection Property
Validation Focus
PKMYT1 inhibitor lead optimization
3-Carboxamide regiochemistry, primary amine for diversification
Scaffold-target engagement confirmed by co-crystal structures and kinase assays
Factor D inhibitor synthesis
3-Carboxamide-aminomethyl core for Asp189 interaction
Binding mode validated via PDB 6FUT; N-functionalization enables SAR studies
DOS & DEL library building block
Free amine and carboxamide as orthogonal reactive handles; HCl salt for DMSO/aqueous solubility
Synthetic versatility and solubility for parallel library workflows
Regiochemical reference standard
Defined 3-carboxamide regioisomer identity
Differentiation from 2- and 4-carboxamide isomers via LC-MS and NMR
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